4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
The compound 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a derivative of aniline, which is a pivotal building block in organic chemistry and material science. Aniline derivatives are known for their versatility in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. The presence of the 1,3,2-dioxaborolane moiety suggests that this compound could be useful in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, they do offer insights into related synthetic methods. For instance, the synthesis of a key intermediate for the CCR5 antagonist TAK-779 involves reductive alkylation and alkylation steps, which could be analogous to the methods used in synthesizing the boron-containing aniline derivatives . The synthesis of novel monomers for polymerization also demonstrates the importance of precise synthetic strategies to obtain desired functional groups on the aniline ring .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been characterized using various spectroscopic techniques. For example, the study on 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole utilized FT-IR, 1H NMR, 13C NMR, and MS spectroscopies to confirm the structure of the synthesized compound . These techniques are essential for determining the purity and identity of such compounds.
Chemical Reactions Analysis
The boronate ester group in the compound is known to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating biaryl structures. Although the papers do not discuss the chemical reactions of the specific compound , the self-assembly properties of aniline derivatives, as mentioned in the first paper, indicate that the compound could potentially form structures with interesting properties when reacted with other molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives can be quite diverse, depending on the substituents attached to the aniline ring. The electrochemical synthesis of a polymer based on an aniline derivative highlights the potential for such compounds to be used in applications like dye-sensitized solar cells, suggesting that 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline could also have unique electronic properties . The characterization techniques mentioned in the papers, such as DLS, TEM, and NanoSight technology, are crucial for understanding the physical properties of nanoparticles formed from aniline derivatives .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : This compound and its derivatives have been synthesized and characterized using spectroscopy and X-ray diffraction, highlighting its utility in chemical synthesis and molecular structure analysis (Wu et al., 2021).
DFT and Conformational Studies : Density functional theory (DFT) has been employed to analyze the molecular structures of such compounds, demonstrating their potential in theoretical chemistry and molecular modeling (Huang et al., 2021).
Application in Sensing Technologies
Hydrogen Peroxide Vapor Detection : Derivatives of this compound have been used in developing organic thin-film fluorescence probes for detecting hydrogen peroxide vapor, a crucial aspect in explosive detection (Fu et al., 2016).
Development of Boronate-Based Fluorescence Probes : These probes have been synthesized for detecting hydrogen peroxide, showcasing their application in bioanalytical chemistry (Lampard et al., 2018).
Material Science and Electronics
Electrolyte Additives for Batteries : Compounds containing this derivative have been studied as electrolyte additives in fluoride shuttle batteries, illustrating its potential in energy storage technologies (Kucuk & Abe, 2020).
Organic Electronics : This compound's derivatives have been utilized in the synthesis of small-molecule hole transporting materials for perovskite solar cells, indicating its application in renewable energy and organic electronics (Liu et al., 2016).
Biological Applications
Antimicrobial Activities : Derivatives have shown promising antimicrobial and antimycobacterial activities, suggesting their potential in medicinal chemistry and drug development (Patterson et al., 2015).
Cancer Research : Iminophosphineplatinum(II) complexes containing this compound's derivatives have been synthesized and tested for their cytotoxic properties against glioma cell lines, indicating its relevance in cancer research and chemotherapy (St-Coeur et al., 2017).
Future Directions
properties
IUPAC Name |
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOBNTHIWCHTCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590351 | |
Record name | 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
CAS RN |
948592-80-1 | |
Record name | 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948592-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-methylbenzeneboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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